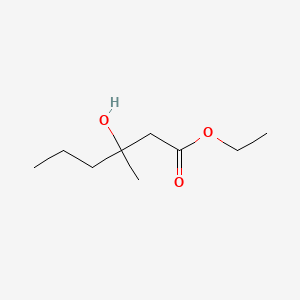

Ethyl 3-hydroxy-3-methylhexanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-3-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-4-6-9(3,11)7-8(10)12-5-2/h11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWSCTDNFJINDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433103 | |

| Record name | ethyl 3-hydroxy-3-methylcaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24420-88-0 | |

| Record name | ethyl 3-hydroxy-3-methylcaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Ethyl 3-hydroxy-3-methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of Ethyl 3-hydroxy-3-methylhexanoate, a beta-hydroxy ester of interest in various chemical and pharmaceutical research fields. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related analogue, Ethyl 3-hydroxyhexanoate, for comparative purposes. The guide details the physicochemical properties, a proposed synthesis protocol via the Reformatsky reaction, general purification methods, and expected spectroscopic characteristics. This document aims to serve as a foundational resource for professionals working with or interested in this class of compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. For context and comparison, the properties of Ethyl 3-hydroxyhexanoate are also provided.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₃ | - |

| Molecular Weight | 174.24 g/mol | - |

| CAS Number | 24420-88-0 | - |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Refractive Index | Not available | - |

| Solubility | Not available | - |

Table 2: Fundamental Properties of Ethyl 3-hydroxyhexanoate (Analogue for Comparison)

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | [1] |

| Molecular Weight | 160.21 g/mol | [2] |

| CAS Number | 2305-25-1 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 90-92 °C at 14 mmHg | [2] |

| Density | 0.974 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.428 | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [3] |

Synthesis Protocol: Reformatsky Reaction

A common and effective method for the synthesis of β-hydroxy esters such as this compound is the Reformatsky reaction. This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, which then reacts with a ketone or aldehyde. For the synthesis of this compound, the reactants are ethyl bromoacetate and 2-pentanone (methyl propyl ketone).

Materials and Reagents

-

Ethyl bromoacetate

-

2-Pentanone (Methyl propyl ketone)

-

Zinc dust (activated)

-

Iodine (catalytic amount)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Experimental Procedure

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust. A small crystal of iodine can be added to initiate the reaction.

-

Reaction Setup: Add anhydrous diethyl ether or THF to the flask to cover the zinc.

-

Initiation: A small portion of a mixture of ethyl bromoacetate and 2-pentanone is added to the zinc suspension. The reaction mixture is gently warmed until the color of the iodine disappears, indicating the initiation of the reaction.

-

Addition of Reactants: The remaining mixture of ethyl bromoacetate and 2-pentanone is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

-

Work-up: The reaction mixture is cooled to room temperature, and then to 0 °C in an ice bath. The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

Purification of β-Hydroxy Esters

The primary impurities in the synthesis of β-hydroxy esters are unreacted starting materials and byproducts from side reactions. A general procedure for purification is as follows:

-

Washing: The crude product is washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by washing with brine.

-

Drying: The organic layer is dried over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Distillation/Chromatography: The residue is then purified by either vacuum distillation or flash column chromatography using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Characterization (Expected)

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Multiplet for the propyl group (CH₃CH₂CH₂) protons. - Singlet for the methyl group (CH₃) at the C3 position. - Quartet and triplet for the ethyl ester (OCH₂CH₃) protons. - Singlet for the methylene (CH₂) protons adjacent to the ester. - A broad singlet for the hydroxyl (-OH) proton. |

| ¹³C NMR | - Peaks corresponding to the nine carbon atoms. - A peak for the carbonyl carbon (C=O) of the ester around 170-175 ppm. - A peak for the carbon bearing the hydroxyl group (C-OH) around 65-75 ppm. - Peaks for the carbons of the ethyl and propyl groups. |

| IR Spectroscopy | - A strong, broad absorption band for the hydroxyl group (O-H stretch) around 3500-3200 cm⁻¹. - A strong absorption band for the carbonyl group (C=O stretch) of the ester around 1735-1715 cm⁻¹. - C-O stretching bands in the region of 1300-1000 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 174. - Fragmentation patterns corresponding to the loss of water (M-18), the ethoxy group (M-45), and cleavage of the carbon-carbon bonds. |

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of this compound via the Reformatsky reaction.

Caption: Synthesis workflow for this compound.

Safety and Handling

A safety data sheet (SDS) for this compound indicates that detailed hazard information is not available.[4] Therefore, it should be handled with the standard precautions for laboratory chemicals. This includes:

-

Working in a well-ventilated area or under a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

In case of contact, wash the affected area with plenty of water.

-

For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

Conclusion

This technical guide provides a summary of the known and expected fundamental properties of this compound. While specific experimental data for this compound is limited, the provided information on its synthesis, purification, and expected spectroscopic characteristics, supplemented with data from a close analogue, offers a valuable starting point for researchers and professionals in the field. Further experimental investigation is warranted to fully characterize this compound.

References

"Ethyl 3-hydroxy-3-methylhexanoate" chemical structure and characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, characterization, and synthesis of Ethyl 3-hydroxy-3-methylhexanoate. Due to the limited availability of experimental data for this specific compound in published literature, this paper presents predicted characterization data based on established principles of organic chemistry and analogous compounds. A detailed, generalized protocol for its synthesis is also provided.

Chemical Structure and Identification

This compound is a tertiary β-hydroxy ester. Its structure consists of a hexanoate backbone with a hydroxyl group and a methyl group substituted at the third carbon position.

Molecular Structure:

Caption: 2D Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| Canonical SMILES | CCCC(C)(O)CC(=O)OCC |

| InChI Key | FZBFSCZPARKLSM-UHFFFAOYSA-N |

| CAS Number | Not assigned |

Physicochemical Properties

The precise physicochemical properties of this compound have not been extensively documented. The data in Table 2 are estimated based on the properties of the closely related analogue, Ethyl 3-hydroxyhexanoate.[1][2][3]

Table 2: Estimated Physicochemical Properties

| Property | Value | Reference Compound |

| Appearance | Colorless liquid | Ethyl 3-hydroxyhexanoate |

| Boiling Point | ~100-105 °C at 14 mmHg | Ethyl 3-hydroxyhexanoate (90-92 °C) |

| Density | ~0.96 g/mL at 25 °C | Ethyl 3-hydroxyhexanoate (0.974 g/mL) |

| Refractive Index | ~1.430 at 20 °C | Ethyl 3-hydroxyhexanoate (1.428) |

| Solubility | Sparingly soluble in water, soluble in organic solvents | General property of esters |

Spectroscopic Characterization (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.40 | Broad Singlet (br s) | 1H | -OH |

| ~2.50 | Singlet (s) | 2H | -C(OH)-CH₂ -C=O |

| ~1.55 | Multiplet (m) | 2H | -CH₂ -CH₂-CH₃ |

| ~1.40 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₃ |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.20 | Singlet (s) | 3H | -C(OH)-CH₃ |

| ~0.90 | Triplet (t) | 3H | -CH₂-CH₂-CH₃ |

Table 4: Predicted ¹³C NMR, IR, and Mass Spectrometry Data

| Technique | Predicted Data |

| ¹³C NMR | δ (ppm): ~173 (C=O), ~71 (C-OH), ~61 (-O-CH₂), ~45 (-CH₂-C=O), ~40 (CH₂-C(OH)), ~27 (C(OH)-CH₃), ~17 (CH₂-CH₃), ~14 (-O-CH₂-CH₃), ~14 (-CH₂-CH₂-CH₃) |

| IR Spectroscopy | ν (cm⁻¹): 3500-3400 (broad, O-H stretch), 2960-2870 (C-H stretch, sp³), 1735 (strong, C=O stretch, ester), 1250-1150 (C-O stretch) |

| Mass Spec. (EI) | m/z (%): 159 [M-CH₃]⁺, 145 [M-C₂H₅]⁺, 129 [M-OC₂H₅]⁺, 115 [M-C₃H₇-H₂O]⁺, 101 (base peak, McLafferty rearrangement), 73 [C(OH)(CH₃)CH₂]⁺ |

Experimental Protocols: Synthesis

A reliable method for synthesizing this compound is the Reformatsky reaction .[4][5][6] This reaction involves the condensation of a ketone (in this case, 2-pentanone) with an α-halo ester (ethyl bromoacetate) in the presence of metallic zinc.

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Apparatus Setup: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is dried in an oven and assembled while hot under a nitrogen atmosphere.

-

Zinc Activation: The flask is charged with zinc dust (1.2 equivalents) and anhydrous tetrahydrofuran (THF). A crystal of iodine is added, and the mixture is heated to reflux until the brown color disappears, indicating zinc activation. The mixture is then cooled to room temperature.

-

Reactant Addition: A solution of 2-pentanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is prepared and placed in the dropping funnel. This solution is added dropwise to the stirred zinc suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours until TLC analysis indicates the consumption of the starting ketone.

-

Workup (Quenching): The reaction is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.

Potential Applications and Logical Relationships

While specific biological activities for this compound are not documented, its chemical structure as a β-hydroxy ester places it within a class of compounds with known applications and potential uses in various fields.

References

- 1. ETHYL 3-HYDROXYHEXANOATE | 2305-25-1 [chemicalbook.com]

- 2. Ethyl 3-hydroxyhexanoate = 98 , FG 2305-25-1 [sigmaaldrich.com]

- 3. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Reformatsky Reaction [organic-chemistry.org]

Technical Guide: Spectral Analysis of Ethyl 3-hydroxyhexanoate (CAS Number: 2305-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for Ethyl 3-hydroxyhexanoate (CAS Number: 2305-25-1). It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectral information for identification, characterization, and quality control purposes. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format. Detailed experimental protocols for acquiring this data are also provided, along with a generalized workflow for spectral analysis.

Initial Note on Compound Identification: The CAS number 2305-25-1 is registered to Ethyl 3-hydroxyhexanoate. The initially requested topic "Ethyl 3-hydroxy-3-methylhexanoate" corresponds to a different chemical entity. This guide will focus on the spectral data for the compound officially associated with the provided CAS number.

Chemical Structure and Properties

-

IUPAC Name: ethyl 3-hydroxyhexanoate[1]

-

Synonyms: Ethyl 3-hydroxycaproate, 3-hydroxyhexanoic acid ethyl ester[1]

-

Molecular Formula: C₈H₁₆O₃[2]

-

Molecular Weight: 160.21 g/mol [2]

-

Appearance: Colorless to light yellow liquid[3]

-

Odor: Fruity[3]

Spectral Data Summary

The following sections present the key spectral data for Ethyl 3-hydroxyhexanoate, organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.12 | Quartet | ~7.1 | -O-CH₂ -CH₃ |

| ~3.98 | Multiplet | - | -CH (OH)- |

| ~2.43 | Multiplet | - | -CH₂ -COO- |

| ~1.45 | Multiplet | - | -CH(OH)-CH₂ -CH₂- |

| ~1.32 | Multiplet | - | -CH₂-CH₂ -CH₃ |

| ~1.25 | Triplet | ~7.1 | -O-CH₂-CH₃ |

| ~0.91 | Triplet | ~7.3 | -CH₂-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | C =O (Ester) |

| ~68.0 | -C H(OH)- |

| ~60.5 | -O-C H₂-CH₃ |

| ~41.5 | -C H₂-COO- |

| ~36.0 | -CH(OH)-C H₂-CH₂- |

| ~18.8 | -CH₂-C H₂-CH₃ |

| ~14.2 | -O-CH₂-C H₃ |

| ~14.0 | -CH₂-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2960, ~2935, ~2875 | Strong | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1180 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is for electron ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment (Proposed Fragment) |

| 117 | High | [M - C₂H₅O]⁺ |

| 103 | High | [CH(OH)CH₂COOC₂H₅]⁺ |

| 88 | High | [CH₂=C(OH)OC₂H₅]⁺ (McLafferty Rearrangement) |

| 71 | Moderate | [C₄H₇O]⁺ |

| 45 | Moderate | [C₂H₅O]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These are based on standard laboratory practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of Ethyl 3-hydroxyhexanoate (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: A single drop of neat Ethyl 3-hydroxyhexanoate is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected first.

-

The sample is then applied to the crystal, and the sample spectrum is recorded.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The neat liquid sample of Ethyl 3-hydroxyhexanoate is diluted in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: Normal.

-

-

Data Processing: The total ion chromatogram (TIC) is used to identify the peak corresponding to Ethyl 3-hydroxyhexanoate. The mass spectrum of this peak is then extracted and analyzed for its fragmentation pattern. The spectrum can be compared to a reference library (e.g., NIST) for confirmation.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like Ethyl 3-hydroxyhexanoate.

Conclusion

The spectral data and methodologies presented in this technical guide provide a foundational resource for the identification and characterization of Ethyl 3-hydroxyhexanoate. The tabulated data for ¹H NMR, ¹³C NMR, IR, and MS, combined with the detailed experimental protocols, offer a practical reference for researchers and scientists. The provided workflow diagram further clarifies the logical progression of spectral analysis, from sample preparation to final reporting. This comprehensive information is crucial for ensuring the quality and integrity of this compound in research and development applications.

References

An In-depth Technical Guide on the Natural Occurrence of Ethyl 3-hydroxy-3-methylhexanoate in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. Plant secondary metabolites, in particular, offer a vast chemical diversity that continues to be a significant source of new therapeutic agents. This guide focuses on the specific compound Ethyl 3-hydroxy-3-methylhexanoate and its reported presence in the botanical world. The objective is to provide a comprehensive overview of its natural occurrence, supported by quantitative data, experimental protocols, and biosynthetic pathway information.

Search Methodology

An extensive search of major scientific databases, including Google Scholar, PubMed, Scopus, and chemical databases such as PubChem and ChemSpider, was performed. Search queries included, but were not limited to: "this compound" AND "natural occurrence," "plant," "biosynthesis," "phytochemical," "extraction," and "quantification."

Findings on the Natural Occurrence of this compound

Despite a thorough review of the existing scientific literature, no evidence was found to support the natural occurrence of this compound in plants. The compound is not listed as a known constituent in any phytochemical databases or inventories of plant volatile compounds.

It is crucial to distinguish this compound from a structurally similar compound, Ethyl 3-hydroxyhexanoate , which has been reported as a natural volatile component in some fruits. However, the presence of a methyl group at the C3 position in the target compound of this guide makes it a distinct chemical entity.

The only context in which "this compound" was identified during the literature search was as a synthetic intermediate in the chemical synthesis of other molecules. Specifically, it has been described as an intermediate in the laboratory synthesis of 3-mercapto-3-methyl-1-hexanol, a thiol known for its contribution to the aroma of certain wines. This synthetic pathway involves an Aldol-type condensation reaction and does not represent a natural biosynthetic process within a plant.

Quantitative Data and Experimental Protocols

As there is no evidence of this compound being a natural product in plants, no quantitative data on its concentration in any plant species can be provided. Consequently, there are no established experimental protocols for its extraction, detection, or quantification from plant matrices.

Researchers interested in the analysis of this compound would need to rely on standard analytical techniques for synthetic organic compounds, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for its identification and characterization in a synthetic mixture.

Biosynthetic Pathways

The absence of this compound in the plant kingdom means that there are no known biosynthetic pathways for its production in plants. The enzymatic machinery required for the specific methylation at the C3 position of an ethyl hexanoate precursor has not been identified or suggested in any plant species.

Conclusion

This technical guide concludes that, based on the current body of scientific knowledge, This compound is not a naturally occurring compound in plants . Researchers, scientists, and drug development professionals should be aware of this finding to avoid pursuing the isolation of this compound from natural sources. The mention of this compound in the scientific literature is limited to its role as a synthetic intermediate. Future research efforts focused on plant-derived natural products should be directed towards compounds with documented evidence of natural occurrence.

Due to the lack of data on the natural occurrence, biosynthesis, and quantification of this compound in plants, the requested tables and diagrams could not be generated.

Ethyl 3-hydroxy-3-methylhexanoate: A Technical Guide for Food and Beverage Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-3-methylhexanoate is a β-hydroxy ester that holds a unique position in the chemistry of food and beverages. While not widely recognized as a primary flavor or aroma compound itself, it serves as a crucial intermediate in both chemical synthesis and potentially in the biosynthesis of potent, character-defining aroma compounds. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical properties, synthesis, and its relevance in the context of food and beverage chemistry. The guide also presents detailed experimental protocols and quantitative data where available, alongside visualizations of key pathways and workflows.

Chemical Properties and Synthesis

This compound is an organic compound with the chemical formula C9H18O3. It is characterized by a hydroxyl group on the third carbon of the hexanoate chain.

| Property | Value |

| Chemical Formula | C9H18O3 |

| Molar Mass | 174.24 g/mol |

| CAS Number | 24420-88-0 |

| Appearance | Likely a colorless liquid (based on similar esters) |

| Boiling Point | Not readily available |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents |

The synthesis of this compound can be achieved through classic organic chemistry reactions. One common method is the Reformatsky reaction , which involves the reaction of an α-halo ester (ethyl bromoacetate) with a ketone (2-pentanone) in the presence of zinc metal.[1] Another synthetic route is an Aldol-type condensation , where ethyl acetate is deprotonated by a strong base to form an enolate, which then reacts with 2-pentanone.[2]

Role in Food and Beverage Chemistry

Currently, there is limited scientific literature identifying this compound as a significant direct contributor to the flavor or aroma of food and beverage products. Its primary relevance in this field appears to be as a precursor to more potent aroma compounds, most notably 3-mercapto-3-methyl-1-hexanol . This thiol is a powerful odorant with passion fruit, grapefruit, and guava-like aromas and is a key character-impact compound in many wines, particularly Sauvignon Blanc.

The transformation of this compound to 3-mercapto-3-methyl-1-hexanol involves the introduction of a thiol group, a process that can occur through various chemical pathways.

Biosynthesis of Esters in Fermentation

While the specific biosynthetic pathway for this compound in microorganisms has not been detailed in the available literature, the general pathways for ester formation in yeast during fermentation are well-established. Esters are primarily synthesized by the condensation of an alcohol with an acyl-CoA, catalyzed by alcohol acetyltransferases (AATs) or acyl-CoA:ethanol O-acyltransferases (AEATases).

In Saccharomyces cerevisiae, two main groups of enzymes are responsible for the formation of flavor-active esters:

-

Alcohol Acetyltransferases (ATF1 and ATF2): These enzymes primarily catalyze the formation of acetate esters from acetyl-CoA and various alcohols.

-

Acyl-CoA:Ethanol O-Acyltransferases (Eeb1 and Eht1): These enzymes are responsible for the synthesis of medium-chain fatty acid (MCFA) ethyl esters from their corresponding acyl-CoAs and ethanol.

The biosynthesis of a hydroxy-ester like this compound would likely involve a variation of these pathways, potentially utilizing a hydroxylated acyl-CoA precursor.

Quantitative Data

There is a notable absence of quantitative data in the scientific literature regarding the concentration of this compound in various food and beverage matrices. Similarly, its sensory detection threshold has not been reported. This lack of data further supports the hypothesis that its primary role is that of a chemical intermediate rather than a direct flavor contributor.

For comparison, the sensory threshold of its potent derivative, 3-mercapto-3-methyl-1-hexanol, is extremely low, in the nanogram per liter range in wine.

Experimental Protocols

Example Protocol: GC-MS Analysis of Esters in Wine (Adaptable for this compound)

1. Sample Preparation (Solid-Phase Microextraction - SPME)

-

Objective: To extract and concentrate volatile and semi-volatile compounds from the wine matrix.

-

Materials:

-

10 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Sodium chloride (NaCl).

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

Internal standard (e.g., deuterated ester or a structurally similar compound not present in the sample).

-

-

Procedure:

-

Pipette 5 mL of wine into a 10 mL headspace vial.

-

Add 1.5 g of NaCl to increase the ionic strength of the sample and promote the release of volatile compounds.

-

Add a known concentration of the internal standard.

-

Seal the vial and place it in a water bath at 40°C for 10 minutes for equilibration.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with gentle agitation.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

2. GC-MS Analysis

-

Objective: To separate, identify, and quantify the extracted compounds.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 3°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

-

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

-

Conclusion

This compound is a compound of interest in food and beverage chemistry, not for its direct sensory contribution, but for its role as a precursor to potent aroma compounds. While data on its natural occurrence and sensory properties are scarce, understanding its synthesis and the general biosynthetic pathways of esters provides a valuable framework for researchers. The analytical methodologies outlined in this guide, though adapted from related compounds, offer a robust starting point for the investigation of this and other hydroxy-esters in complex food and beverage matrices. Further research is warranted to elucidate the specific biosynthetic pathways that may lead to the formation of this compound in fermented products and to determine if it has any subtle, yet significant, direct impact on the overall flavor profile.

References

An In-depth Technical Guide to the Biosynthesis of Ethyl 3-hydroxy-3-methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-3-methylhexanoate is a volatile organic compound and a member of the beta-hydroxy acid ester family. These molecules are significant in the flavor and fragrance industries and can serve as chiral building blocks in the synthesis of complex pharmaceuticals and natural products. While its presence has been identified in various natural sources, including human sweat, a complete, end-to-end biosynthetic pathway from central metabolites is not extensively documented in a single organism. This guide synthesizes available biochemical knowledge to propose a putative biosynthetic pathway, details the key enzymatic steps, presents relevant quantitative data from related compounds, and provides a comprehensive experimental protocol for its analysis.

Proposed Biosynthetic Pathway

The biosynthesis of this compound can be logically divided into two main stages: the formation of the acid precursor, 3-hydroxy-3-methylhexanoyl-CoA, and its subsequent esterification with ethanol.

Part 1: Putative Synthesis of 3-hydroxy-3-methylhexanoyl-CoA

The formation of the C7 branched backbone of 3-hydroxy-3-methylhexanoic acid is hypothesized to occur via a pathway that utilizes intermediates from fatty acid metabolism, specifically involving a condensation reaction analogous to those catalyzed by 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, but with different substrate specificity.[1] Enzymes in this family are known to exhibit a degree of substrate promiscuity, allowing for the formation of homologous products when presented with alternative acyl-CoA substrates.[1]

The proposed pathway begins with central metabolites Propionyl-CoA and Butyryl-CoA:

-

Thiolase Condensation: An initial condensation of two molecules of acetyl-CoA, catalyzed by a β-ketothiolase , forms acetoacetyl-CoA. This is a standard reaction in fatty acid and mevalonate metabolism.

-

Chain Elongation: Acetoacetyl-CoA is then elongated to 3-oxohexanoyl-CoA through a round of fatty acid synthesis or β-oxidation reversal, utilizing acetyl-CoA.

-

HMG-CoA Synthase-like Condensation: The key branching step is proposed to be the condensation of 3-oxohexanoyl-CoA with acetyl-CoA , catalyzed by a specialized or promiscuous HMG-CoA synthase-like enzyme . This reaction forms the 3-hydroxy, 3-methyl substituted seven-carbon backbone attached to Coenzyme A.

-

Reduction: The resulting 3-keto group is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase , utilizing NADPH as the reducing equivalent, to yield the final precursor, (R)-3-hydroxy-3-methylhexanoyl-CoA .

References

Ethyl 3-hydroxy-3-methylhexanoate: A Putative Metabolite in Saccharomyces cerevisiae

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxy-3-methylhexanoate is a tertiary alcohol ester that has not been definitively identified as a metabolite in Saccharomyces cerevisiae. However, based on the known metabolic capabilities of this yeast, a putative biosynthetic pathway can be proposed. This technical guide explores this hypothetical pathway, drawing parallels with established routes for the synthesis of other hydroxylated and branched-chain esters. Furthermore, this document provides a summary of quantitative data for related, known ethyl esters produced by S. cerevisiae and details relevant experimental protocols for their detection and quantification. This guide is intended to serve as a resource for researchers investigating novel metabolites in yeast and for those in drug development interested in the synthesis of complex chiral molecules.

Introduction

Saccharomyces cerevisiae, a cornerstone of the baking and brewing industries, is a versatile cell factory capable of producing a vast array of volatile and non-volatile compounds. Among these, esters are of particular interest due to their contribution to the aroma and flavor profiles of fermented products. While the biosynthesis of many ethyl esters of straight-chain and branched-chain fatty acids is well-characterized, the metabolic landscape of more complex esters, such as those derived from tertiary alcohols, remains largely unexplored.

This guide focuses on the hypothetical metabolite, this compound. Although not yet reported in the literature as a product of S. cerevisiae metabolism, its structural components—a six-carbon backbone with a hydroxyl and a methyl group at the C3 position, esterified to ethanol—suggest that its synthesis is plausible within the framework of known yeast biochemistry. The exploration of such novel metabolites is crucial for advancing our understanding of yeast physiology and for identifying new bioactive molecules or specialty chemicals.

Putative Biosynthetic Pathway of this compound

The formation of this compound in S. cerevisiae would necessitate two key stages: the synthesis of its precursor acid, 3-hydroxy-3-methylhexanoic acid, and the subsequent esterification of this acid with ethanol.

Hypothetical Biosynthesis of 3-hydroxy-3-methylhexanoic Acid

The synthesis of the precursor acid likely involves a combination of pathways related to fatty acid and branched-chain amino acid metabolism. A plausible route could start from the condensation of acetyl-CoA and butyryl-CoA, followed by a series of reduction and hydroxylation steps.

A proposed pathway is illustrated below:

Caption: A hypothetical pathway for the biosynthesis of this compound in S. cerevisiae.

Esterification of 3-hydroxy-3-methylhexanoic Acid

The final step in the proposed pathway is the esterification of 3-hydroxy-3-methylhexanoic acid with ethanol. S. cerevisiae possesses a suite of alcohol acyltransferases (AATs) that catalyze the formation of esters from an alcohol and an acyl-CoA molecule. The primary enzymes responsible for ethyl ester formation are encoded by the genes ATF1, ATF2, EEB1, and EHT1.[1] While these enzymes typically act on straight-chain and some branched-chain acyl-CoAs, it is conceivable that they possess a degree of substrate promiscuity that could accommodate a molecule like 3-hydroxy-3-methylhexanoyl-CoA. The esterification of tertiary alcohols can be challenging for some enzymes; however, certain lipases have been shown to catalyze such reactions.[2][3]

Quantitative Data on Related Ethyl Esters in Saccharomyces cerevisiae

While no quantitative data exists for this compound, the production levels of other well-studied ethyl esters can provide a benchmark for potential yields. The table below summarizes the concentrations of several key ethyl esters produced by various S. cerevisiae strains under different fermentation conditions.

| Ester | Concentration (µg/L) | Strain(s) | Fermentation Conditions | Reference |

| Ethyl Acetate | 7,000 - 57,000 | Various industrial strains | Laboratory-scale fermentations | [1] |

| Ethyl Hexanoate | 100 - 500 | Wine yeast strains | Grape must fermentation | [4] |

| Ethyl Octanoate | 50 - 300 | Wine yeast strains | Grape must fermentation | [4] |

| Ethyl Decanoate | 10 - 100 | Wine yeast strains | Grape must fermentation | [4] |

| Isoamyl Acetate | 1,000 - 5,000 | Brewing and wine strains | Laboratory-scale fermentations | [1] |

Experimental Protocols

The investigation of novel, low-abundance metabolites like this compound requires sensitive and robust analytical methods. The following protocol outlines a general procedure for the extraction, identification, and quantification of volatile esters from a S. cerevisiae culture using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]

Sample Preparation and Extraction

-

Culture Growth: Cultivate the S. cerevisiae strain of interest in a suitable liquid medium (e.g., YPD, synthetic grape must) under controlled conditions (temperature, aeration).

-

Cell Separation: At the desired time point, harvest a known volume of the culture (e.g., 10 mL) and centrifuge to separate the supernatant from the yeast cells. The supernatant contains the secreted esters.

-

Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated ester or an ester not naturally produced by the yeast) to the supernatant to correct for extraction efficiency and instrumental variability.

-

Liquid-Liquid Extraction (LLE):

-

Transfer the supernatant to a separatory funnel.

-

Add a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or a mixture of hexane and diethyl ether).[8]

-

Shake vigorously for 2-3 minutes and allow the phases to separate.

-

Collect the organic phase. Repeat the extraction process two more times with fresh solvent.

-

Pool the organic extracts.

-

-

Drying and Concentration:

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

Carefully concentrate the extract to a small, known volume (e.g., 200 µL) under a gentle stream of nitrogen.

-

GC-MS Analysis

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: Employ a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) suitable for the separation of volatile compounds.

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC inlet in splitless mode.

-

GC Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3-5°C/minute.

-

Final hold: 240°C for 5-10 minutes.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 35 to 400.

-

Source and transfer line temperatures: 230°C and 250°C, respectively.

-

Data Analysis

-

Identification: Identify peaks of interest by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention times with those of authentic standards, if available.

-

Quantification: Quantify the target esters by integrating the peak areas of specific ions and comparing them to the peak area of the internal standard. Create a calibration curve using a series of standard solutions of the target compounds to determine their concentrations in the sample.

Caption: A generalized workflow for the extraction and analysis of volatile esters from a Saccharomyces cerevisiae culture.

Conclusion and Future Perspectives

While the existence of this compound as a metabolite in Saccharomyces cerevisiae remains hypothetical, the exploration of its potential biosynthesis provides valuable insights into the metabolic plasticity of this yeast. The proposed pathway, though speculative, is grounded in the well-established principles of yeast biochemistry and serves as a roadmap for future research.

For researchers in metabolic engineering and synthetic biology, the elucidation of such novel pathways could open avenues for the production of high-value, complex chiral molecules. For those in drug development, yeast-based synthesis of unique hydroxy esters could provide a sustainable and scalable source of novel pharmacophores.

Future work should focus on targeted metabolomic studies using high-resolution mass spectrometry to screen for the presence of this compound in various S. cerevisiae strains and under diverse growth conditions. Should this compound be identified, subsequent steps would involve gene knockout studies and enzymatic assays to validate the proposed biosynthetic pathway. The technical guide presented here provides the foundational knowledge and methodological framework to embark on this exciting area of discovery.

References

- 1. Frontiers | Contribution of Eat1 and Other Alcohol Acyltransferases to Ester Production in Saccharomyces cerevisiae [frontiersin.org]

- 2. Transesterification of a Tertiary Alcohol by Engineered Candida antarctica Lipase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN1085251C - Esterification method of carboxylic acid and tertiary alcohol - Google Patents [patents.google.com]

- 4. Esterase activity and release of ethyl esters of medium-chain fatty acids by Saccharomyces cerevisiae during anaerobic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Yeast Metabolomics: Sample Preparation for a GC/MS-Based Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. Yeast Organic Extraction for LC-MS [protocols.io]

Metabolic fate of "Ethyl 3-hydroxy-3-methylhexanoate" in biological systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct metabolic studies on Ethyl 3-hydroxy-3-methylhexanoate are not extensively available in public literature. The following guide is constructed based on established principles of xenobiotic metabolism and data from structurally related compounds. The proposed metabolic pathways and quantitative data are therefore predictive and intended for illustrative purposes.

Introduction

This compound is a β-hydroxy ester with potential applications in various chemical and pharmaceutical contexts. Understanding its metabolic fate is crucial for assessing its pharmacokinetic profile, potential toxicity, and overall suitability for in vivo applications. This technical guide provides a detailed overview of the predicted metabolic pathway of this compound in biological systems, outlines standard experimental protocols for its study, and presents hypothetical data in a structured format.

Predicted Metabolic Pathway

The metabolism of this compound is anticipated to proceed through two main phases: Phase I modification followed by Phase II conjugation, leading to its eventual excretion.

Phase I Metabolism: Hydrolysis

The initial and most probable metabolic step is the hydrolysis of the ethyl ester bond by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This reaction yields 3-hydroxy-3-methylhexanoic acid and ethanol. The ethanol is subsequently metabolized through its own well-established pathways.

Metabolism of 3-Hydroxy-3-Methylhexanoic Acid

The primary metabolite, 3-hydroxy-3-methylhexanoic acid, is a tertiary alcohol and a carboxylic acid. The tertiary alcohol group is generally resistant to oxidation. Therefore, further significant Phase I metabolism is not anticipated. The presence of a methyl group at the C-3 position is likely to sterically hinder β-oxidation.

Phase II Metabolism: Conjugation

To increase water solubility and facilitate excretion, 3-hydroxy-3-methylhexanoic acid is predicted to undergo Phase II conjugation reactions. The primary routes are expected to be:

-

Glucuronidation: The carboxylic acid moiety can be conjugated with glucuronic acid, a common pathway for the detoxification and elimination of xenobiotics containing a carboxyl group.

-

Amino Acid Conjugation: The carboxylic acid can also be conjugated with amino acids, such as glycine, to form a more water-soluble product.

The resulting conjugates are highly polar and readily excretable.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical pharmacokinetic and metabolic stability data for this compound to illustrate how such information would be structured.

Table 1: Hypothetical Pharmacokinetic Parameters in Rats (Intravenous Administration)

| Parameter | Value | Units |

| Clearance (CL) | 15 | mL/min/kg |

| Volume of Distribution (Vd) | 2.0 | L/kg |

| Half-life (t½) | 1.5 | hours |

| Area Under the Curve (AUC) | 1111 | ng*h/mL |

Table 2: Hypothetical In Vitro Metabolic Stability in Liver Microsomes

| Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 30 | 23.1 |

| Mouse | 25 | 27.7 |

Experimental Protocols

To definitively determine the metabolic fate of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro Metabolic Stability Assay

-

Objective: To determine the rate of metabolism of this compound in liver microsomes.

-

Methodology:

-

Prepare an incubation mixture containing liver microsomes (from human, rat, or other species of interest), NADPH (as a cofactor for cytochrome P450 enzymes, though less critical for esterases), and this compound in a suitable buffer.

-

Incubate the mixture at 37°C.

-

At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the remaining parent compound.

-

Calculate the half-life and intrinsic clearance.

-

Metabolite Identification in Hepatocytes

-

Objective: To identify the major metabolites of this compound.

-

Methodology:

-

Incubate this compound with cryopreserved or fresh hepatocytes.

-

After a set incubation period (e.g., 2-4 hours), extract the metabolites from the cells and the incubation medium.

-

Analyze the extracts using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Compare the results with synthesized standards of predicted metabolites (e.g., 3-hydroxy-3-methylhexanoic acid) for confirmation.

-

In Vivo Pharmacokinetic Study in Animal Models

-

Objective: To determine the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in a living organism.

-

Methodology:

-

Administer a single dose of this compound to a cohort of laboratory animals (e.g., rats) via intravenous and oral routes.

-

Collect blood samples at predetermined time points.

-

Collect urine and feces over a 24- or 48-hour period.

-

Analyze the plasma, urine, and fecal samples by LC-MS/MS to quantify the parent compound and its major metabolites.

-

Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

-

Visualizations

Predicted Metabolic Pathway Diagram

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for In Vivo Study

Caption: General workflow for an in vivo pharmacokinetic study.

Physicochemical Properties of Ethyl 3-hydroxy-3-methylhexanoate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-3-methylhexanoate is an organic compound with potential applications in various fields of chemical research and development. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, and application, particularly in areas such as flavor and fragrance chemistry, as well as a building block in organic synthesis.

This technical guide provides a summary of the available physicochemical data for this compound and its close structural analogue, Ethyl 3-hydroxyhexanoate. Due to the limited availability of experimental data for this compound in public literature, the properties of Ethyl 3-hydroxyhexanoate are presented as a reference. This guide also outlines detailed experimental protocols for the determination of key physicochemical parameters.

Physicochemical Properties of Ethyl 3-hydroxyhexanoate (Structural Analogue)

The following tables summarize the known physicochemical properties of Ethyl 3-hydroxyhexanoate.

Table 1: General and Chemical Properties of Ethyl 3-hydroxyhexanoate

| Property | Value |

| Molecular Formula | C8H16O3[1] |

| Molecular Weight | 160.21 g/mol [1] |

| IUPAC Name | ethyl 3-hydroxyhexanoate[1] |

| CAS Number | 2305-25-1[1][2] |

| SMILES | CCCC(CC(=O)OCC)O[1] |

| InChI Key | LYRIITRHDCNUHV-UHFFFAOYSA-N[1] |

Table 2: Physical Properties of Ethyl 3-hydroxyhexanoate

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow clear liquid | (est)[3] |

| Boiling Point | 90-92 °C[2][4] | at 14 mmHg |

| 101.00 to 102.00 °C[1] | at 14.00 mm Hg | |

| 85.00 to 90.00 °C[3] | at 10.00 mm Hg | |

| Density | 0.974 g/mL[2][4] | at 25 °C |

| Specific Gravity | 0.97000 to 0.98400 | at 25.00 °C |

| Refractive Index | 1.428 (n20/D)[2][4] | at 20 °C |

| 1.42600 to 1.43000 | at 20.00 °C | |

| Flash Point | 94.44 °C (202.00 °F) | TCC[3] |

| Vapor Pressure | 0.006000 mmHg | at 25.00 °C (est)[3] |

| Vapor Density | 5.5 | (Air = 1)[3] |

Table 3: Solubility and Organoleptic Properties of Ethyl 3-hydroxyhexanoate

| Property | Description |

| Solubility | Insoluble in water and oils; Soluble in alcohol.[1][3] |

| Odor | Fruity, grape, woody, burnt wood, hay, spicy, pineapple, cranberry, dusty.[3] |

| Organoleptic Profile | Grape, green, citrus, fruity, sweet. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of liquid compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) such that the heat is transferred uniformly.

-

Heating: The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination of a Liquid

The density of a liquid can be determined by measuring its mass and volume.

-

Mass Measurement: A clean, dry pycnometer (or a graduated cylinder) is weighed on an analytical balance.

-

Volume Measurement: The pycnometer is filled with the liquid, and the excess is removed to ensure the volume is exactly the calibrated volume of the pycnometer. If using a graduated cylinder, the volume is read directly from the markings.

-

Mass of Liquid: The pycnometer filled with the liquid is weighed again. The mass of the liquid is the difference between this mass and the mass of the empty pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.

Refractive Index Determination

The refractive index of a liquid is measured using a refractometer.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the sample liquid are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical compound.

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

An In-depth Technical Guide on the Thermodynamic Data of Ethyl 3-hydroxy-3-methylhexanoate

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental or computational thermodynamic data for Ethyl 3-hydroxy-3-methylhexanoate. The information presented in this guide has been compiled from data available for structurally similar compounds, namely Ethyl 3-hydroxy-3-methylbutanoate and Ethyl 3-hydroxyhexanoate. This information is intended to provide researchers, scientists, and drug development professionals with an analogous overview and a foundational understanding of the expected thermodynamic properties and analytical approaches for the target molecule.

Introduction to this compound

This compound is a beta-hydroxy ester. These molecules are of interest in various fields, including flavor and fragrance industries, and as intermediates in organic synthesis. Understanding the thermodynamic properties of such compounds is crucial for process design, reaction optimization, and predicting their environmental fate and biological interactions. Thermodynamic data, such as enthalpy of formation, entropy, and Gibbs free energy, govern the feasibility and equilibrium of chemical reactions involving the compound.

Analogous Thermodynamic Data

Due to the absence of specific data for this compound, this section presents data for structurally related compounds to provide an estimate of its properties. It is crucial to note that these values are not directly transferable but can serve as a valuable reference.

Table 1: Physical and Thermodynamic Properties of Analogous Compounds

| Property | Ethyl 3-hydroxy-3-methylbutanoate | Ethyl 3-hydroxyhexanoate | Ethyl 3-hydroxyhexadecanoate |

| Molecular Formula | C7H14O3 | C8H16O3[1][2] | C18H36O3[3] |

| Molecular Weight ( g/mol ) | 146.18[4] | 160.21[1][2] | 300.48[3] |

| Standard Gibbs Free Energy of Formation (gf) | Not Available | -272.50 kJ/mol (Joback Method)[3] | Not Available |

| Enthalpy of Formation at Standard Conditions (hf) | Not Available | -817.16 kJ/mol (Joback Method)[3] | Not Available |

| Enthalpy of Fusion at Standard Conditions (hfus) | Not Available | 45.73 kJ/mol (Joback Method)[3] | Not Available |

| Enthalpy of Vaporization at Standard Conditions (hvap) | Not Available | 81.11 kJ/mol (Joback Method)[3] | Not Available |

| Ideal Gas Heat Capacity (cpg) | 302.45 J/mol·K at 554.64 K (Joback Method)[5] | 867.00 J/mol·K at 779.27 K (Joback Method)[3] | Not Available |

| Boiling Point (Tb) | Not Available | 90-92 °C at 14 mmHg | 779.27 K (Joback Method)[3] |

| Melting Point (Tf) | Not Available | Not Available | 410.60 K (Joback Method)[3] |

| Density (g/mL) | Not Available | 0.974 at 25 °C | Not Available |

| logP (Octanol/Water Partition Coefficient) | Not Available | 1.32 (ALOGPS)[6] | 5.002 (Crippen Method)[3] |

Note: The Joback method is a group contribution method used for the prediction of thermochemical properties of organic compounds. The Crippen method and ALOGPS are computational methods for estimating the octanol-water partition coefficient.

Experimental Protocols for Thermodynamic Data Determination

While specific protocols for this compound are not available, a general experimental approach for determining the thermodynamic properties of an esterification reaction is outlined below. This can be adapted to study the formation of the target compound.

Synthesis and Purification of this compound

A common method for synthesizing esters is through the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.[7]

Reactants:

-

3-hydroxy-3-methylhexanoic acid

-

Ethanol (in excess to drive the equilibrium)

-

Concentrated Sulfuric Acid (catalyst)

Procedure:

-

A mixture of 3-hydroxy-3-methylhexanoic acid, excess ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed.

-

The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is evaporated.

-

The crude ester is purified by fractional distillation under reduced pressure or by column chromatography.

Determination of Thermodynamic Properties of the Esterification Reaction

The thermodynamic properties of the reaction, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, can be determined by studying the reaction equilibrium at different temperatures.[8]

Experimental Workflow:

Caption: Workflow for the experimental determination of thermodynamic properties of an esterification reaction.

Methodology:

-

A series of experiments are conducted in a batch reactor at different temperatures (e.g., 350 K, 360 K, 370 K).

-

For each temperature, the reaction is allowed to reach equilibrium.

-

Samples are taken from the reactor and the composition of the reaction mixture at equilibrium is determined using a calibrated analytical technique like Gas Chromatography (GC).

-

The equilibrium constant (Keq) is calculated for each temperature.

-

According to the Van't Hoff equation, a plot of ln(Keq) versus the reciprocal of the absolute temperature (1/T) should yield a straight line.

-

The standard enthalpy change (ΔH°) of the reaction can be calculated from the slope of the Van't Hoff plot (slope = -ΔH°/R, where R is the gas constant).

-

The standard entropy change (ΔS°) of the reaction can be determined from the y-intercept (intercept = ΔS°/R).

-

The standard Gibbs free energy change (ΔG°) at a specific temperature can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

Computational Approaches to Thermodynamic Data Prediction

In the absence of experimental data, computational chemistry methods can provide valuable estimates of thermodynamic properties.

Logical Flow of Computational Prediction:

Caption: A simplified logical flow for the computational prediction of thermodynamic data.

Methodology Overview:

-

Molecular Structure Definition: The 3D structure of this compound is built using molecular modeling software.

-

Method Selection: A suitable level of theory and basis set (e.g., Density Functional Theory (DFT) with B3LYP functional and a 6-31G* basis set) is chosen based on the desired accuracy and computational cost.

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal contributions to enthalpy and entropy.

-

Thermodynamic Property Calculation: From the results of the frequency calculation, key thermodynamic properties such as the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation can be calculated.

Conclusion

While direct experimental thermodynamic data for this compound remains elusive in the current body of scientific literature, this guide provides a framework for researchers and professionals in the field. By leveraging data from analogous compounds, employing established experimental protocols for esterification reactions, and utilizing computational prediction methods, a robust understanding of the thermodynamic profile of this compound can be achieved. Further experimental work is necessary to provide definitive quantitative data for this compound.

References

- 1. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemeo.com [chemeo.com]

- 6. Showing Compound Ethyl (±)-3-hydroxyhexanoate (FDB008100) - FooDB [foodb.ca]

- 7. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Biological Activity of Ethyl 3-hydroxyhexanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide details the biological activity of Ethyl 3-hydroxyhexanoate . At the time of this report, no specific biological activity data for "Ethyl 3-hydroxy-3-methylhexanoate" was found in the public domain. The information presented herein pertains to its close structural analog, Ethyl 3-hydroxyhexanoate, and is intended to serve as a relevant reference point for research and development.

Introduction

Ethyl 3-hydroxyhexanoate (EHX) is a fatty acid ester that has been identified as a volatile compound in various fruits and is approved as a food additive.[1][2][3] While historically recognized for its role in flavor and fragrance, recent scientific investigations have unveiled its potential as a potent antiviral agent.[1][2] This guide provides a comprehensive overview of the documented biological activity of Ethyl 3-hydroxyhexanoate, with a focus on its antiviral properties against Coxsackievirus B (CVB).[1][2][3] The content herein is based on published research and is intended to provide a technical foundation for further investigation and drug development efforts.

Quantitative Biological Data

The antiviral efficacy and cytotoxicity of Ethyl 3-hydroxyhexanoate have been quantitatively assessed in vitro. The key parameters are summarized in the table below.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| 50% Effective Concentration (EC50) | 1.2 µM | HeLa | Coxsackievirus B3 (CVB3) | [1][2][3] |

| 50% Cytotoxicity Concentration (CC50) | 25.6 µM | HeLa | N/A | [1][2][3] |

| Selective Index (SI) | 20.8 | HeLa | Coxsackievirus B3 (CVB3) | [1][2][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding the antiviral activity of Ethyl 3-hydroxyhexanoate.

Cell Culture and Virus

-

Cell Line: HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

Virus Strain: The Woodruff strain of Coxsackievirus B3 (CVB3) was used for all antiviral experiments. Viral stocks were propagated in HeLa cells and the virus titer was determined using a standard tissue culture infectious dose (TCID50) assay.[2]

Cytotoxicity Assay

-

HeLa cells were seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium was then replaced with fresh medium containing two-fold serial dilutions of Ethyl 3-hydroxyhexanoate.

-

Cells were incubated for 48 hours at 37°C.

-

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

The 50% cytotoxicity concentration (CC50) was calculated from the dose-response curve.[1]

Antiviral Activity Assay (Cytopathic Effect Inhibition)

-

HeLa cells were seeded in 96-well plates and grown to confluence.

-

The cells were infected with CVB3 at a multiplicity of infection (MOI) of 1.

-

After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).

-

Fresh medium containing various concentrations of Ethyl 3-hydroxyhexanoate was added to the wells.

-

The plates were incubated for 24 and 48 hours at 37°C.

-

The inhibition of the viral-induced cytopathic effect (CPE) was observed under a microscope.

-

Cell viability was quantified using the MTT assay.

-

The 50% effective concentration (EC50) was determined from the dose-response curve.[1][2]

Western Blot Analysis

-

HeLa cells were infected with CVB3 and treated with Ethyl 3-hydroxyhexanoate.

-

At designated time points post-infection, total protein was extracted from the cells using RIPA lysis buffer.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane was then incubated with primary antibodies specific for viral proteins (e.g., VP1) and a loading control (e.g., GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Antiviral Activity in a Mouse Model

-

Animal Model: Suckling Balb/c mice were used for the in vivo studies.

-

Infection and Treatment: Mice were infected intraperitoneally with CVB3. Following infection, the mice were administered 250 mg/kg of body weight of Ethyl 3-hydroxyhexanoate twice daily via intraperitoneal injection.

-

Monitoring: The body weight and survival rate of the mice were monitored daily.

-

Analysis: At 5 days post-infection, the mice were euthanized, and the hearts were harvested for analysis of viral protein and RNA levels by Western blotting and RT-qPCR, respectively.[2]

Proposed Mechanism of Action: Inhibition of Viral RNA Replication

The antiviral activity of Ethyl 3-hydroxyhexanoate against Coxsackievirus B is proposed to occur at the stage of viral RNA replication.[1][2][3] Time-of-addition assays have demonstrated that the compound is most effective when added during the early stages of the viral replication cycle.[1]

Signaling Pathway and Experimental Workflow

Caption: Proposed mechanism of Ethyl 3-hydroxyhexanoate (EHX) targeting viral RNA replication.

Caption: Workflow for in vitro antiviral activity assessment of Ethyl 3-hydroxyhexanoate.

References

Unveiling the Antiviral Potential of Ethyl 3-hydroxyhexanoate Against Coxsackievirus B3: A Technical Guide

For Immediate Release

HARBIN, China – Researchers have identified Ethyl 3-hydroxyhexanoate (EHX), a naturally occurring volatile compound found in various fruits, as a potent inhibitor of Coxsackievirus B3 (CVB3) replication. This in-depth technical guide provides a comprehensive overview of the antiviral properties of EHX, detailing the quantitative data, experimental protocols, and the proposed mechanism of action for researchers, scientists, and drug development professionals.

Executive Summary

Coxsackievirus B3 is a significant human pathogen, implicated in a range of diseases including myocarditis, meningitis, and pancreatitis. With no licensed antiviral treatments currently available, the discovery of novel therapeutic agents is of paramount importance. This document outlines the promising antiviral activity of Ethyl 3-hydroxyhexanoate against CVB3, as demonstrated in both in vitro and in vivo studies. EHX has been shown to effectively inhibit viral replication at a low micromolar concentration, targeting the viral RNA replication stage. This guide serves as a technical resource, consolidating the key findings and methodologies for further research and development in this area.

Quantitative Antiviral Data

The antiviral efficacy of Ethyl 3-hydroxyhexanoate (EHX) against Coxsackievirus B3 was evaluated and compared with a known antiviral agent, Favipiravir. The key quantitative parameters are summarized in the table below.

| Compound | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/EC50) |

| Ethyl 3-hydroxyhexanoate (EHX) | 1.2 µM[1][2] | 25.6 µM[1][2] | 20.8[1][2] |

| Favipiravir (Positive Control) | 62 µM[1] | Not Reported in this study | Not Reported in this study |

Experimental Protocols

This section details the key experimental methodologies employed to ascertain the antiviral properties of Ethyl 3-hydroxyhexanoate.

In Vitro Antiviral Assays

-

Cells: HeLa cells were used for the in vitro experiments.[1][3]

-

Virus: Coxsackievirus B3 (CVB3), Woodruff strain, was propagated in HeLa cells. Viral titers were determined using a standard tissue culture infectious dose 50 (TCID50) assay.

-

HeLa cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.

-

The cell culture medium was removed, and the cells were infected with CVB3 at a specified multiplicity of infection (MOI).

-

Following viral adsorption, the inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).

-

Fresh cell culture medium containing two-fold serial dilutions of Ethyl 3-hydroxyhexanoate was added to the wells.

-

The plates were incubated at 37°C in a 5% CO2 incubator for 48 hours.

-

The cytopathic effect (CPE) was observed and recorded using an inverted microscope.

-

Following the 48-hour incubation period in the CPE inhibition assay, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C.

-

The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at a wavelength of 490 nm using a microplate reader.

-